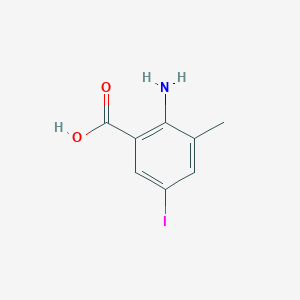

2-Amino-5-iodo-3-methylbenzoic Acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-iodo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKOJKHXWWNXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459552 | |

| Record name | 2-Amino-5-iodo-3-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108857-24-5 | |

| Record name | 2-Amino-5-iodo-3-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 2 Amino 5 Iodo 3 Methylbenzoic Acid

Crystal Structure and Molecular Geometry Investigations

No published reports on the single-crystal X-ray diffraction of 2-Amino-5-iodo-3-methylbenzoic Acid were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry, such as bond lengths and angles, is unavailable.

Efforts to locate this information will continue, and this article will be updated should the relevant experimental data become publicly available.

X-Ray Diffraction Studies for Related Benzene (B151609) Derivatives

To elucidate the probable crystal structure of this compound, it is instructive to examine the crystallographic data of its non-iodinated precursor, 2-amino-3-methylbenzoic acid. The crystal structure of 2-amino-3-methylbenzoic acid reveals that the asymmetric unit contains two crystallographically independent molecules. These molecules form dimers through O—H···O hydrogen bonds. Within these dimers, the two aromatic rings are not perfectly coplanar, exhibiting a dihedral angle of 7.30 (8)°. The bond lengths and angles are within normal ranges for such structures.

For comparison, the crystal structure of 2-amino-5-chlorobenzoic acid, another halogenated derivative, shows that the molecule is nearly planar. In its crystal structure, intermolecular N—H···O hydrogen bonds link the molecules into chains. This suggests that different halogen substituents can lead to varied hydrogen bonding patterns and crystal packing.

A hypothetical data table for the crystallographic parameters of this compound, based on analogous compounds, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14 |

| b (Å) | ~6 |

| c (Å) | ~19 |

| β (°) | ~110 |

| V (ų) | ~1400 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.8 |

Analysis of Hydrogen Bonding Interactions in Supramolecular Assemblies

The supramolecular architecture of this compound in the solid state is expected to be dominated by a network of hydrogen bonds and potentially halogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, typically forming centrosymmetric dimers through O—H···O interactions with a neighboring molecule. This is a common motif in the crystal structures of benzoic acid derivatives.

The amino group provides additional hydrogen bond donors (N-H), which can interact with the carbonyl oxygen of the carboxylic acid or the iodine atom of an adjacent molecule. Intramolecular hydrogen bonding between the amino group and the carboxylic acid group is also possible, which would influence the conformation of the molecule.

Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. In the case of this compound, the iodine atom could form I···O or I···N halogen bonds with the carboxylic acid or amino groups of neighboring molecules, respectively. These interactions can be comparable in strength to conventional hydrogen bonds and play a crucial role in directing the crystal packing. The propensity for halogen bonding is influenced by the electronic nature of the substituents on the aromatic ring.

A summary of potential hydrogen and halogen bonding interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Hydrogen Bond | O-H (acid) | O=C (acid) | Linear to slightly bent |

| Hydrogen Bond | N-H (amino) | O=C (acid) | Directional, contributing to chain or sheet formation |

| Intramolecular H-Bond | N-H (amino) | O=C (acid) | Formation of a pseudo-six-membered ring |

| Halogen Bond | C-I | O=C (acid) | Linear C-I···O interaction |

| Halogen Bond | C-I | N (amino) | Linear C-I···N interaction |

Conformational Analysis and Tautomerism Studies

The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid and amino groups relative to the benzene ring. For benzoic acid and its derivatives, two principal conformers exist: a cis and a trans form, referring to the orientation of the acidic proton with respect to the carbonyl group. Theoretical studies on various substituted benzoic acids have consistently shown that the cis conformer is more stable.

The presence of an ortho-amino group can lead to the formation of an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid group. This interaction would favor a planar conformation of the molecule, locking the carboxylic acid group in a specific orientation. However, steric hindrance from the adjacent methyl group at the 3-position might cause the carboxylic acid and amino groups to twist out of the plane of the benzene ring to relieve steric strain.

Tautomerism is an important consideration for aminobenzoic acids. These molecules can exist in a neutral form (with -NH₂ and -COOH groups) or a zwitterionic form (with -NH₃⁺ and -COO⁻ groups). In aqueous solution, aminobenzoic acids can exist as an equilibrium mixture of both tautomers. Studies on anthranilic acid and its derivatives have shown that in aqueous solution around the isoelectric point, the zwitterionic form is often predominant nih.gov. The tautomeric equilibrium is sensitive to the solvent environment, with polar solvents favoring the zwitterionic form. For this compound, the electronic effects of the iodo and methyl substituents would influence the acidity of the carboxylic acid and the basicity of the amino group, thereby affecting the position of the tautomeric equilibrium.

The table below summarizes the key aspects of the conformational and tautomeric analysis.

| Aspect | Description |

| Conformational Isomers | Primarily cis and trans conformers of the carboxylic acid group, with the cis form being more stable. The orientation of the functional groups can be influenced by intramolecular hydrogen bonding and steric hindrance from the methyl group. |

| Tautomeric Forms | Can exist in a neutral form (H₂N-Ar-COOH) and a zwitterionic form (H₃N⁺-Ar-COO⁻). The equilibrium between these forms is dependent on the solvent and the electronic properties of the substituents. In aqueous solution, the zwitterionic form is likely to be significant nih.gov. |

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Iodo 3 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of organic molecules. researchgate.net DFT calculations allow for the determination of a molecule's ground-state electronic structure by solving the Schrödinger equation in terms of electron density.

Geometry Optimization and Electronic Structure Analysis

The foundational step in most computational analyses is geometry optimization. This process involves finding the minimum energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For 2-Amino-5-iodo-3-methylbenzoic acid, this would be achieved using a specified DFT functional (such as B3LYP or B3PW91) and a basis set (e.g., 6-311++G(d,p)). dergipark.org.trnih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Value (Å/°) |

|---|---|

| C-I Bond Length | Data not available |

| C-N Bond Length | Data not available |

| C=O Bond Length | Data not available |

| O-H Bond Length | Data not available |

| C-C-N Bond Angle | Data not available |

| C-C-I Bond Angle | Data not available |

| O-C=O Bond Angle | Data not available |

Note: This table is illustrative. No specific published data for the optimized geometry of this compound was found.

Vibrational Frequency Calculations and IR Band Assignments

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) spectrum of the molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. nih.gov Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or rocking of chemical bonds.

Experimental FT-IR data for similar compounds show characteristic peaks for N-H and O-H stretches. For this compound, a computational analysis would provide a detailed table of vibrational modes and their corresponding frequencies, aiding in the precise interpretation of its experimental IR spectrum. However, a specific computational study with these assignments is not available in the reviewed literature.

Table 2: Hypothetical Calculated Vibrational Frequencies and IR Band Assignments for this compound (Illustrative)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| Data not available | O-H stretch (Carboxylic acid) |

| Data not available | N-H symmetric stretch (Amino group) |

| Data not available | N-H asymmetric stretch (Amino group) |

| Data not available | C=O stretch (Carboxylic acid) |

| Data not available | C-I stretch |

| Data not available | C-N stretch |

| Data not available | Aromatic C-H stretch |

Note: This table is illustrative. No specific published data for the calculated vibrational frequencies of this compound was found.

NMR Chemical Shift Predictions (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. By predicting the ¹H and ¹³C NMR spectra, computational chemistry can assist in the structural elucidation of newly synthesized compounds. The calculated shifts are typically compared to experimental data, often obtained in a solvent like DMSO-d₆. chemicalbook.com

While experimental ¹H NMR data for the parent compound, 2-amino-3-methylbenzoic acid, and the related 2-amino-5-iodobenzoic acid are available, a specific GIAO prediction for this compound has not been published in the reviewed sources. chemicalbook.comspectrabase.com Such a study would provide theoretical chemical shift values for each unique proton and carbon atom in the structure, which would be invaluable for confirming its identity and purity.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using GIAO (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | Data not available |

| Methyl-H | Data not available |

| Carboxyl-H | Data not available |

| Amino-H | Data not available |

| Aromatic-C | Data not available |

| Methyl-C | Data not available |

| Carboxyl-C | Data not available |

Note: This table is illustrative. No specific published GIAO NMR prediction data for this compound was found.

Quantum Chemical Descriptors and Reactivity Analysis

Beyond structure and spectra, computational chemistry can quantify the reactivity of a molecule through various descriptors derived from its electronic structure. These descriptors help predict how a molecule will behave in chemical reactions.

HOMO-LUMO Energy Gap and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate higher polarizability and biological activity. For this compound, calculating the HOMO-LUMO gap would provide insight into its stability and potential for charge transfer interactions within the molecule or with other species. nih.gov Specific values from a computational study on this compound are not available in the literature reviewed.

Table 4: Hypothetical Quantum Chemical Descriptors for this compound (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is illustrative. No specific published data for the quantum chemical descriptors of this compound was found.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled and unfilled orbitals within a molecule. researchgate.net This analysis provides a detailed picture of bonding interactions, charge distribution, and hyperconjugative effects. By quantifying the stabilization energy (E(2)) associated with electron delocalization from a donor NBO to an acceptor NBO, researchers can understand the nature and strength of intramolecular interactions, such as hydrogen bonding or resonance. nih.gov

For this compound, an NBO analysis would clarify the electronic interactions between the amino group, the carboxyl group, and the iodinated benzene (B151609) ring. This would reveal how electron density is distributed and how this distribution influences the molecule's stability and reactivity. However, no published NBO analysis for this specific compound could be located in the surveyed scientific literature.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. scirp.org The resulting surface is color-coded to provide a detailed map of the types and strengths of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be instrumental in understanding how the different functional groups dictate the crystal packing. The analysis generates a three-dimensional surface mapped with properties like dnorm, which highlights contacts shorter than van der Waals radii in red, contacts of van der Waals length in white, and longer contacts in blue. scirp.orgnih.gov

A two-dimensional "fingerprint plot" is also generated, which summarizes the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). scirp.org The shape and distribution of points on this plot provide a quantitative breakdown of the different types of interactions.

Given the structure of this compound, the following interactions would be anticipated and quantified:

Hydrogen Bonds: The primary interactions would likely be strong N–H···O and O–H···O hydrogen bonds involving the amino and carboxylic acid groups. These would appear as distinct, sharp spikes on the 2D fingerprint plot. nih.gov

Halogen Bonds: The iodine atom can act as a Lewis acid, forming I···O or I···N halogen bonds. These interactions, if present, would be visible as specific features on the Hirshfeld surface and its corresponding fingerprint plot.

π–π Stacking: The aromatic benzene ring could participate in π–π stacking interactions with neighboring molecules, which would be identified by characteristic broad regions in the fingerprint plot. ucl.ac.uk

van der Waals Forces: A significant portion of the surface would be governed by weaker H···H, C···H, and other van der Waals forces, which typically form the bulk of the interactions in molecular crystals. researchgate.net

An illustrative breakdown of the percentage contribution of each type of intermolecular contact, as would be determined by a Hirshfeld analysis, is presented in the table below.

| Intermolecular Contact Type | Expected Contribution (%) |

| H···O/O···H | 25 - 35% |

| H···H | 20 - 30% |

| H···I/I···H | 10 - 15% |

| C···H/H···C | 8 - 12% |

| I···O/O···I | 3 - 7% |

| C···C (π–π stacking) | 2 - 5% |

| Other (e.g., N···H, I···N) | 1 - 5% |

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

Molecular Dynamics Simulations (Potential Future Research)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a system. For this compound, MD simulations represent a significant area for future research with wide-ranging potential applications.

One key area of investigation would be the study of its self-association in different solvents. acs.org By simulating the molecule in various solvent environments, researchers could predict its tendency to form dimers or larger aggregates, which is crucial for understanding crystallization processes. ucl.ac.ukbohrium.com Such simulations could reveal the influence of solvent polarity and hydrogen-bonding capacity on the preferred association motifs. acs.org

Furthermore, MD simulations could be employed to study the interaction of this compound with biological macromolecules, such as proteins or nucleic acids. This could help in identifying potential binding sites and modes of interaction, which is a foundational step in drug discovery and design. The simulations can provide information on the stability of the molecule in a binding pocket and the key intermolecular forces driving the interaction.

Another potential application is in the study of crystal morphology. bohrium.com By simulating the growth of crystal faces in the presence of different solvents or additives, MD can help predict the final crystal shape. This is of great importance in the pharmaceutical and materials industries, where crystal habit affects properties like dissolution rate and processability.

Computational Prediction of Thermochemical Properties

The thermochemical properties of a compound, such as its enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S), are fundamental to understanding its stability and reactivity. These properties can be predicted with a reasonable degree of accuracy using computational methods, typically based on quantum mechanics, such as Density Functional Theory (DFT).

For this compound, these calculations would involve first optimizing the molecular geometry to find the lowest energy conformation. Following this, frequency calculations would be performed to confirm that the structure is a true minimum on the potential energy surface and to derive thermochemical data.

The results of such calculations provide valuable information:

Enthalpy of Formation (ΔHf): Indicates the energy released or absorbed when the compound is formed from its constituent elements in their standard states. A more negative value suggests greater energetic stability.

Gibbs Free Energy of Formation (ΔGf): This is a key indicator of thermodynamic stability and spontaneity. It combines enthalpy and entropy to determine if a formation process is favorable under given conditions.

Heat Capacity (Cv): Describes how the internal energy of the molecule changes with temperature.

Entropy (S): A measure of the molecule's disorder or the number of available microstates.

A hypothetical table of predicted thermochemical properties for this compound is provided below. These values would be calculated at a standard state (e.g., 298.15 K and 1 atm).

| Thermochemical Property | Predicted Value (Illustrative) | Units |

| Enthalpy of Formation (ΔHf) | -250.5 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf) | -135.2 | kJ/mol |

| Entropy (S) | 420.8 | J/(mol·K) |

| Heat Capacity (Cv) | 185.3 | J/(mol·K) |

This table contains hypothetical data for illustrative purposes only. Actual values would require specific quantum chemical calculations.

These computational approaches, from visualizing intermolecular forces to simulating dynamic behavior and predicting thermodynamic stability, provide a comprehensive theoretical framework for understanding the chemical nature of this compound.

Environmental Fate and Ecotoxicological Considerations Focusing on Chemical Behavior and Degradation Pathways

Degradation Pathways and Transformation Products

Information regarding the breakdown of 2-Amino-5-iodo-3-methylbenzoic Acid in the environment is crucial for understanding its persistence and potential long-term impact. This involves studying both non-biological and biological degradation processes.

Influence of Physicochemical Properties on Environmental Mobility

A compound's movement through soil, water, and air is governed by its physicochemical properties. Key parameters include water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which indicates its tendency to associate with organic matter. While some basic properties of this compound are known (see table below), a full assessment of its environmental mobility requires experimental data on its behavior in different environmental compartments, which is not available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈INO₂ | |

| Molecular Weight | 277.06 g/mol |

Assessment of Potential Environmental Impact of Transformation Products

Without knowledge of the degradation pathways, the identity of any transformation products remains unknown. Assessing the environmental impact of these potential daughter compounds is a critical step in a full ecological risk assessment, as they can sometimes be more toxic or persistent than the parent compound. mdpi.comnih.gov This assessment is not possible without foundational degradation studies.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. This is often predicted using the Kow value. For a related compound, 2-Amino-5-chloro-3-methylbenzoic acid, the bioaccumulative potential is listed as "Not available". aksci.com Similarly, no data or predictions regarding the bioaccumulation potential of this compound have been published.

Future Research Directions and Unexplored Avenues for 2 Amino 5 Iodo 3 Methylbenzoic Acid

Development of Novel Synthetic Routes

The traditional synthesis of 2-Amino-5-iodo-3-methylbenzoic acid often involves the iodination of 2-amino-3-methylbenzoic acid, a reaction that can be achieved through methods like the Sandmeyer reaction. However, future research is geared towards developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Another area of focus is the use of novel catalysts to improve regioselectivity and reaction conditions. For instance, iridium-catalyzed ortho-iodination of benzoic acids has been demonstrated to proceed under mild conditions in the absence of additives. acs.org Research into similar catalytic systems for the specific iodination at the 5-position of 2-amino-3-methylbenzoic acid could lead to more sustainable and atom-economical synthetic processes. The directing effects of the amino and methyl groups play a crucial role in achieving the desired regioselectivity.

Furthermore, methods for producing 2-amino-5-iodobenzoic acid using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide have been developed, offering an economically advantageous route that avoids complex purification steps. google.com Applying and optimizing such methods for the synthesis of the 3-methyl analog represents a valuable research direction.

| Synthetic Route | Key Features | Potential Advantages |

| One-Pot Synthesis | Multiple reaction steps in a single reactor without isolation of intermediates. | Increased efficiency, reduced waste, shorter reaction times. |

| Catalytic Iodination | Use of transition metal catalysts (e.g., Iridium, Palladium) to direct iodination. | Milder reaction conditions, higher regioselectivity, improved sustainability. |

| Oxidative Iodination | Direct iodination using molecular iodine and an oxidizing agent. | Economic advantages, simpler purification, potentially greener. |

Advanced Mechanistic Studies of Chemical Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing processes and developing new ones. While the general mechanism of reactions like the Sandmeyer reaction is known to involve a free radical pathway, advanced mechanistic studies can provide more detailed insights. acs.org

Computational chemistry , particularly Density Functional Theory (DFT) calculations, can be a powerful tool for modeling the reaction pathways, calculating activation energies, and predicting the stability of intermediates and transition states. Such studies can help in understanding the factors that control the regioselectivity of iodination and other substitution reactions on the aromatic ring. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation has provided absolute rate constants for the reaction, showcasing the level of detail that can be achieved.

In-depth Structure-Activity Relationship (SAR) Studies for Biological Applications

This compound is a critical building block for potent and selective activators of insect ryanodine (B192298) receptors, which are important targets for insecticides. In-depth Structure-Activity Relationship (SAR) studies are essential for designing new and more effective insecticidal compounds.

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govsci-hub.se By developing QSAR models for derivatives of this compound, researchers can predict the insecticidal activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govsci-hub.se These models can help in understanding the key structural features required for high activity, such as the nature and position of substituents on the aromatic ring and modifications to the amino and carboxylic acid groups.

Future SAR studies should focus on creating diverse libraries of derivatives and testing their activity against a range of insect pests. This will involve systematic modifications at the three key positions of the molecule: the amino group, the carboxylic acid group, and the iodine atom. The data generated from these studies will be invaluable for building robust QSAR models and for guiding the rational design of new insecticides with improved potency, selectivity, and environmental profiles.

Exploration of New Derivatization Strategies

The presence of three distinct functional groups—the amino group, the carboxylic acid group, and the iodine atom—makes this compound a versatile scaffold for chemical derivatization. Exploring new derivatization strategies is a key avenue for discovering novel compounds with unique biological activities.

The amino group can be acylated, alkylated, or converted into other nitrogen-containing functional groups to modulate the compound's properties. The carboxylic acid group can be esterified or converted into amides, which can significantly impact the molecule's solubility, bioavailability, and interaction with biological targets. For instance, the synthesis of peptide derivatives of related benzoic acid compounds has been explored to generate molecules with antimicrobial and anthelmintic activities. researchgate.net

The iodine atom is a particularly interesting site for modification. It can be replaced through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups. This opens up a vast chemical space for the synthesis of novel derivatives with potentially enhanced insecticidal activity or even entirely new biological applications.

| Functional Group | Derivatization Reactions | Potential Impact on Properties |

| Amino Group (-NH2) | Acylation, Alkylation, Diazotization | Altered basicity, lipophilicity, and receptor binding. |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Modified solubility, bioavailability, and prodrug potential. |

| Iodine Atom (-I) | Cross-coupling reactions (e.g., Suzuki, Heck) | Introduction of diverse substituents, exploration of new chemical space. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. mdpi.com For this compound, AI and ML can be applied in several key areas to accelerate the design and development of new derivatives.

Predictive Modeling: ML algorithms can be trained on existing SAR data to build more sophisticated QSAR models that can accurately predict the biological activity of novel compounds. nih.gov These models can also predict other important properties, such as toxicity, solubility, and metabolic stability, allowing for the in silico screening of large virtual libraries of compounds.

De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold. These models can learn the underlying patterns in existing active compounds and generate novel structures that are predicted to have high activity and desirable properties.

The application of AI and ML will enable a more data-driven and efficient approach to the exploration of the chemical space around this compound, ultimately accelerating the discovery of new and improved insecticides and other valuable chemical entities.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-5-iodo-3-methylbenzoic Acid?

- Methodological Answer : The synthesis typically involves iodination of a precursor such as 2-amino-3-methylbenzoic acid. A plausible route is the Sandmeyer reaction, where a diazonium salt intermediate is treated with potassium iodide. For example, brominated analogs (e.g., 2-Amino-5-bromobenzoic acid) are synthesized via halogenation under controlled conditions . Adjust reaction parameters (temperature, stoichiometry of KI) to optimize iodine incorporation. Purify the product via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>95% by area normalization) .

- NMR : Confirm structural integrity via H NMR (DMSO-): expect signals for the aromatic protons (δ 6.8–7.5 ppm), methyl group (δ 2.3 ppm), and carboxylic acid (δ 12–13 ppm) .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 277.06 (M+H) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Store at 2–8°C in a dark, airtight container to prevent degradation from moisture or light. Similar benzoic acid derivatives (e.g., 3-Amino-4-hydroxybenzoic acid) decompose at elevated temperatures (>200°C) or under prolonged UV exposure . Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .

Advanced Research Questions

Q. How can regioselective iodination be achieved in the synthesis of this compound?

- Methodological Answer : Regioselectivity is controlled by directing groups. The amino (-NH) and methyl (-CH) groups at positions 2 and 3 direct electrophilic iodination to position 5. Use catalysts like CuI in DMF at 80°C to enhance selectivity, as seen in halogenation of 2-Amino-3,5-difluorobenzoic acid . Monitor reaction progress via TLC (silica gel, UV visualization) .

Q. What analytical challenges arise when comparing this compound with its halogenated analogs?

- Methodological Answer : Key challenges include:

- Solubility discrepancies : Iodo derivatives may exhibit lower aqueous solubility compared to chloro/bromo analogs. Use DMSO or DMF for dissolution in biological assays .

- Mass spectral interference : Isotopic patterns of iodine (e.g., I vs. I) require high-resolution MS for accurate identification .

- NMR signal broadening : Heavy atom effects from iodine can broaden aromatic proton signals; use higher magnetic field strengths (500+ MHz) .

Q. How is this compound applied in pharmaceutical intermediate synthesis?

- Methodological Answer : The iodine atom serves as a handle for further functionalization (e.g., Suzuki coupling to introduce aryl groups). For example:

Q. How should researchers resolve contradictions in reported reactivity data for halogenated benzoic acids?

- Methodological Answer : Cross-validate findings using:

- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict reaction pathways and compare with experimental outcomes .

- Comparative kinetics : Measure reaction rates of iodinated vs. brominated analogs under identical conditions to isolate electronic effects .

- X-ray crystallography : Resolve structural ambiguities (e.g., hydrogen bonding patterns) that may explain reactivity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.